

Live-Cell Imaging of β -Galactosidase Activity with FDG: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fluorescein di- β -D-galactopyranoside*

Cat. No.: B596640

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

β -galactosidase (β -gal) is a hydrolase enzyme that cleaves β -galactosides into monosaccharides. In biomedical research, its activity is a prominent biomarker for cellular senescence, a state of irreversible cell cycle arrest implicated in aging and various diseases, including cancer.^{[1][2]} The lacZ gene, which encodes for β -galactosidase, is also a widely used reporter gene in studies of gene expression and regulation.^[3] Consequently, the ability to detect and quantify β -gal activity in living cells is crucial for advancing our understanding of these fundamental biological processes.

Fluorescein di- β -D-galactopyranoside (FDG) is a fluorogenic substrate that allows for the real-time imaging of β -galactosidase activity in live cells.^[4] FDG itself is a non-fluorescent and cell-permeable molecule. Once inside the cell, β -galactosidase cleaves the two galactose moieties from the fluorescein backbone. This enzymatic cleavage releases the highly fluorescent molecule fluorescein, which can be detected using fluorescence microscopy or flow cytometry. The resulting fluorescence intensity is directly proportional to the β -galactosidase activity within the cell.

This application note provides detailed protocols for using FDG and its lipophilic analog, C12FDG, for live-cell imaging of β -galactosidase activity. It also includes information on data analysis and a comparison with other common methods for detecting β -gal activity.

Principle of the Method

The detection of β -galactosidase activity using FDG is a single-step enzymatic assay. The non-fluorescent FDG molecule readily crosses the cell membrane. In the presence of β -galactosidase, the substrate is hydrolyzed, leading to the accumulation of fluorescein inside the cell. The entrapped fluorescein emits a green fluorescent signal upon excitation, which can be visualized and quantified.

[Click to download full resolution via product page](#)

Figure 1: Mechanism of FDG for β -galactosidase detection.

Comparison of Common β -Galactosidase Substrates

Several substrates are available for the detection of β -galactosidase activity. The choice of substrate depends on the specific application, cell type, and desired readout (e.g., colorimetric vs. fluorescent, live-cell vs. fixed-cell).

Substrate	Type	Detection Method	Advantages	Disadvantages
X-Gal	Chromogenic	Brightfield Microscopy	Simple, cost-effective, stable blue precipitate.	Requires cell fixation, semi-quantitative, lengthy protocol. [5]
FDG	Fluorogenic	Fluorescence Microscopy, Flow Cytometry	Quantitative, suitable for live-cell imaging, higher sensitivity than X-Gal.	Can leak out of cells, lower cell permeability in some cell types. [4][5]
C12FDG	Fluorogenic	Fluorescence Microscopy, Flow Cytometry	More lipophilic than FDG, leading to better cell retention.[5] [6]	Can still leak out of cells, sensitive to fixation.[5]
DDAOG	Fluorogenic	Fluorescence Microscopy, Flow Cytometry	Far-red emission minimizes overlap with cellular autofluorescence. [7][8]	May require specialized filter sets.
SPiDER- β Gal	Fluorogenic	Fluorescence Microscopy	Covalently binds to intracellular proteins upon cleavage, leading to excellent retention.[9]	Newer probe, may be less widely available.

Quantitative Data Summary

The following table summarizes key quantitative parameters for FDG and related fluorescent probes. Data is compiled from various sources and may vary depending on the experimental conditions and cell type.

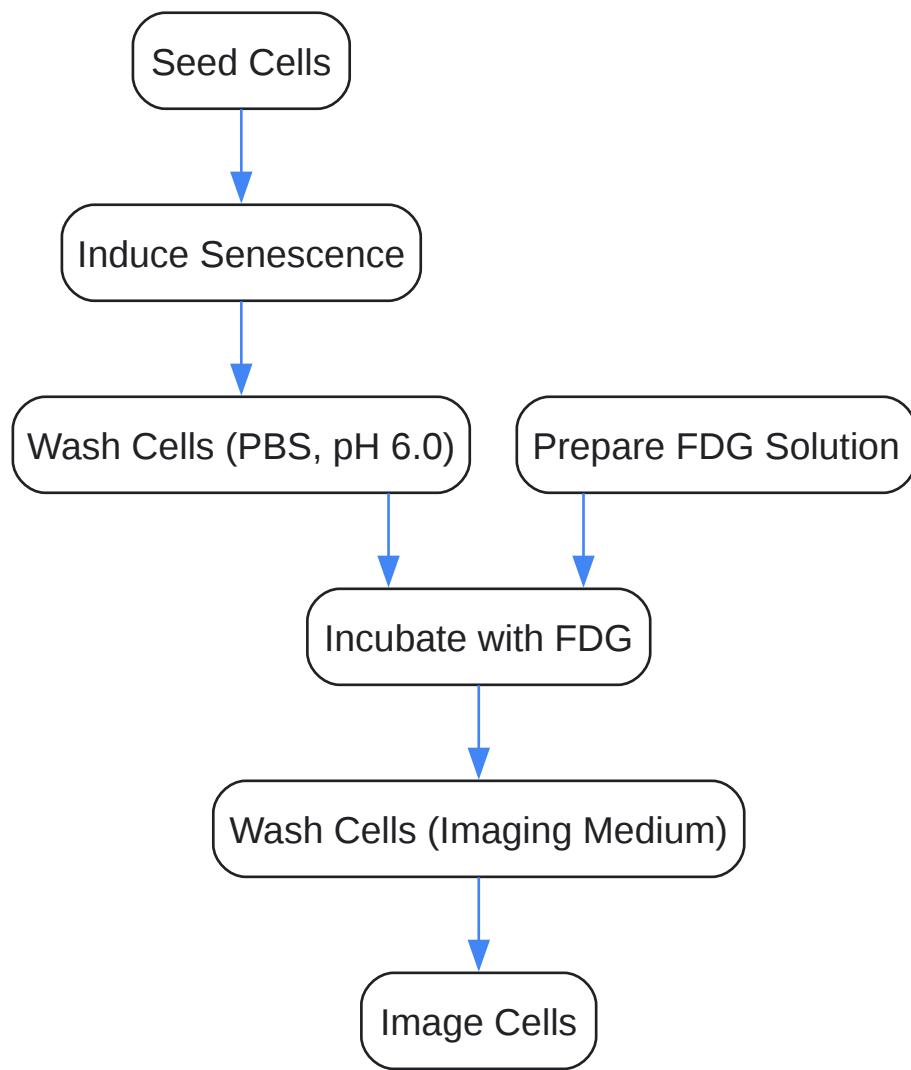
Parameter	FDG	C12FDG	DDAOG
Excitation (nm)	~490	~490	~646
Emission (nm)	~514	~514	~659
Signal-to-Noise Ratio	Good	Good to Excellent[6]	Excellent[7]
Photostability	Moderate	Moderate	High[10]
Cell Permeability	Moderate	High	High
Cellular Retention	Low to Moderate	Moderate	High
Cytotoxicity	Low	Low	Low

Experimental Protocols

Protocol 1: Live-Cell Imaging of Senescence-Associated β -Galactosidase (SA- β -Gal) Activity using FDG

This protocol is optimized for detecting the increased β -galactosidase activity characteristic of senescent cells.

Materials:


- **Fluorescein di- β -D-galactopyranoside (FDG)**
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS), pH 6.0
- Live-cell imaging medium (e.g., phenol red-free DMEM)
- Hoechst 33342 (optional, for nuclear counterstaining)

- Cells of interest (e.g., primary human fibroblasts)
- Glass-bottom imaging dishes or plates

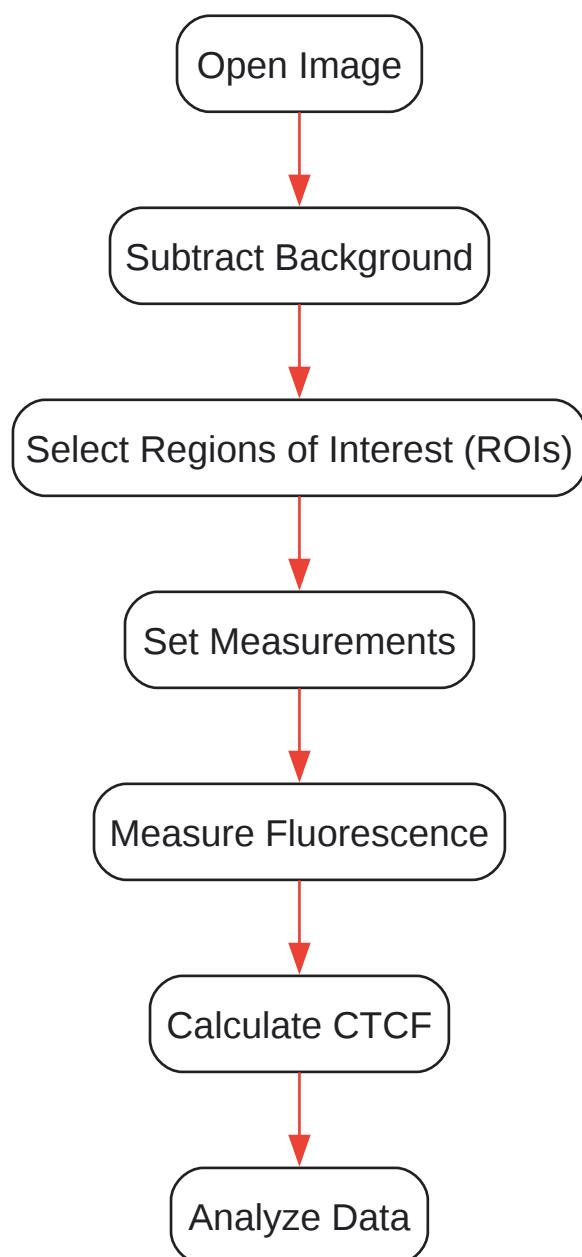
Procedure:

- Cell Seeding: Seed cells onto glass-bottom dishes at a density that will result in 50-70% confluence at the time of imaging. Culture cells under standard conditions.
- Induction of Senescence (if applicable): Treat cells with a senescence-inducing agent (e.g., doxorubicin, etoposide) or culture them to replicative senescence. Include a non-senescent control group.
- Preparation of FDG Staining Solution:
 - Prepare a 10 mM stock solution of FDG in DMSO. Store at -20°C, protected from light.
 - On the day of the experiment, dilute the FDG stock solution in pre-warmed PBS (pH 6.0) to a final working concentration of 1-2 mM.
- Cell Staining:
 - Wash the cells twice with pre-warmed PBS (pH 6.0).
 - Add the FDG staining solution to the cells and incubate for 1-2 hours at 37°C in a CO2 incubator.
- Nuclear Counterstaining (Optional):
 - During the last 10-15 minutes of the FDG incubation, add Hoechst 33342 to the staining solution at a final concentration of 1 µg/mL.
- Imaging:
 - Remove the staining solution and wash the cells three times with pre-warmed live-cell imaging medium.
 - Add fresh live-cell imaging medium to the cells.

- Immediately proceed to imaging using a fluorescence microscope equipped with a live-cell imaging chamber (37°C, 5% CO₂).
- Acquire images using appropriate filter sets for fluorescein (Excitation/Emission: ~490/514 nm) and Hoechst 33342 (Excitation/Emission: ~350/461 nm).

[Click to download full resolution via product page](#)

Figure 2: Workflow for FDG staining of senescent cells.


Protocol 2: Quantitative Analysis of β -Galactosidase Activity using ImageJ/Fiji

This protocol outlines the steps for quantifying the fluorescence intensity from FDG-stained cells using the open-source software ImageJ or Fiji.[11][12]

Procedure:

- Image Acquisition: Acquire fluorescence images as described in the imaging protocol. Save images in a lossless format (e.g., TIFF).
- Open Image in ImageJ/Fiji: Open the fluorescence image of your FDG-stained cells.
- Set Scale: If your image has a scale bar, set the scale using Analyze > Set Scale.
- Background Subtraction:
 - Use the rolling ball background subtraction method: Process > Subtract Background.
 - Choose a rolling ball radius that is larger than the largest object of interest (e.g., 50 pixels).
[13]
- Cell Segmentation and ROI Selection:
 - Use the thresholding tool (Image > Adjust > Threshold) to create a binary mask that separates the cells from the background.
 - Alternatively, manually outline the cells of interest using the freehand selection tool to create Regions of Interest (ROIs). Add each ROI to the ROI Manager (Analyze > Tools > ROI Manager > Add).
- Measure Fluorescence Intensity:
 - Set the measurements to be recorded: Analyze > Set Measurements. Ensure "Mean gray value," "Integrated density," and "Area" are selected.
 - If using the ROI Manager, select all ROIs and click "Measure."
 - If you have a single ROI, simply press "M" or go to Analyze > Measure.
- Corrected Total Cell Fluorescence (CTCF):

- Select a background region in your image with no cells and measure its mean fluorescence intensity.
- Calculate the CTCF for each cell using the following formula: $CTCF = \text{Integrated Density} - (\text{Area of selected cell} \times \text{Mean fluorescence of background})$ ^[11]
- Data Analysis: Export the results to a spreadsheet program for further statistical analysis and graphing.

[Click to download full resolution via product page](#)

Figure 3: ImageJ/Fiji data analysis workflow.

Applications

- Cellular Senescence Research: FDG is widely used to identify and quantify senescent cells in culture.[14] The increased lysosomal β -galactosidase activity at a suboptimal pH of 6.0 is a hallmark of senescent cells.
- Cancer Research: β -galactosidase is overexpressed in some cancers, such as ovarian and colorectal cancer, making it a potential target for diagnostic imaging.[4][10] FDG and its derivatives can be used to visualize these cancer cells.
- Reporter Gene Assays: The lacZ gene is a common reporter in molecular biology. FDG provides a sensitive and quantitative method to measure lacZ expression in live cells, offering an alternative to the traditional X-gal staining.[3]
- Drug Development: The live-cell imaging capabilities enabled by FDG are valuable for screening compounds that may induce or inhibit senescence, or that target cells with high β -galactosidase activity.

Troubleshooting

Problem	Possible Cause	Solution
Low or no fluorescence signal	- Low β -galactosidase activity.- Inefficient FDG loading.- Incorrect pH of the buffer.	- Use a positive control with known high β -gal activity.- Increase FDG concentration or incubation time.- Ensure the PBS is at pH 6.0 for senescence assays.
High background fluorescence	- Autofluorescence of cells or medium.- Incomplete removal of unbound FDG.	- Use a phenol red-free imaging medium.- Acquire a background image of unstained cells and subtract it from the stained images.- Increase the number and duration of washes after staining.
Phototoxicity or photobleaching	- Excessive exposure to excitation light.	- Reduce the intensity and duration of light exposure.- Use a more photostable probe if possible.- Use an anti-fade reagent in the imaging medium.[15][16]
Fluorescein leakage from cells	- Inherent property of fluorescein.	- Image cells immediately after staining.- Use C12FDG or another probe with better retention properties.

Conclusion

Live-cell imaging with FDG provides a powerful and quantitative method for studying β -galactosidase activity in real-time. This technique is particularly valuable for research in cellular senescence, cancer biology, and for monitoring reporter gene expression. By following the detailed protocols and troubleshooting guidelines provided in this application note, researchers can obtain reliable and reproducible data to advance their scientific discoveries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Simple Detection of Unstained Live Senescent Cells with Imaging Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imaging β -Galactosidase Activity in Human Tumor Xenografts and Transgenic Mice Using a Chemiluminescent Substrate | PLOS One [journals.plos.org]
- 4. Sensitive β -galactosidase-targeting fluorescence probe for visualizing small peritoneal metastatic tumours in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent Detection of Senescence for Imaging and Flow Cytometry Applications | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. A Sensitive Method to Quantify Senescent Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Far-red Fluorescent Senescence-associated β -Galactosidase Probe for Identification and Enrichment of Senescent Tumor Cells by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Far-red Fluorescent Senescence-associated β -Galactosidase Probe for Identification and Enrichment of Senescent Tumor Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Real-Time Tracking and In Vivo Visualization of β -Galactosidase Activity in Colorectal Tumor with a Ratiometric Near-Infrared Fluorescent Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measuring cell fluorescence using ImageJ — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 12. researchgate.net [researchgate.net]
- 13. Global Field Intensity Quantification in ImageJ (Fiji) [protocols.io]
- 14. telomer.com.tr [telomer.com.tr]
- 15. Anti-fading media for live cell GFP imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Live-Cell Imaging of β -Galactosidase Activity with FDG: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b596640#live-cell-imaging-of-galactosidase-activity-with-fdg>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com